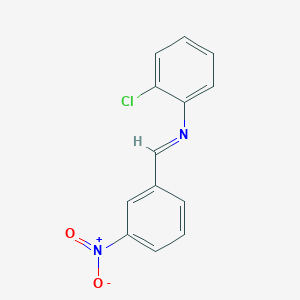

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methanimine group attached to a 2-chlorophenyl and a 3-nitrophenyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine typically involves the condensation reaction between 2-chlorobenzaldehyde and 3-nitroaniline. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction mixture is often refluxed in a suitable solvent like ethanol or methanol to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).

Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an appropriate solvent.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted phenyl derivatives.

科学研究应用

Coordination Chemistry

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine serves as a ligand in coordination chemistry. It can form complexes with various transition metals, which are crucial for studying catalytic properties and mechanisms. These metal-ligand complexes have been shown to exhibit significant catalytic activity in organic transformations, making them valuable in synthetic chemistry.

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial effects, potentially inhibiting the growth of various bacterial strains. Its mechanism may involve interaction with bacterial cell wall synthesis pathways.

- Anti-inflammatory Effects : Research has demonstrated that derivatives of this compound exhibit anti-inflammatory properties, suggesting its potential use in treating inflammatory diseases. For instance, compounds related to it have shown effectiveness in reducing paw edema in animal models, indicating their analgesic and anti-pyretic capabilities .

- Drug Development : The ability of this compound to interact with biological macromolecules positions it as a candidate for further drug development studies aimed at treating infections and inflammatory conditions.

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials and polymers. Its unique chemical structure allows it to be incorporated into various industrial processes, enhancing the properties of the resulting materials.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of several Schiff bases derived from similar structures to this compound against common pathogens. Results indicated that certain derivatives exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting their potential use as antimicrobial agents.

Case Study 2: Anti-inflammatory Research

In another research effort, compounds related to this compound were tested for their anti-inflammatory effects using carrageenan-induced paw edema models in mice. The findings revealed that these compounds significantly reduced inflammation compared to control groups, highlighting their therapeutic potential .

作用机制

The mechanism of action of N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

相似化合物的比较

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine can be compared with other similar compounds, such as:

N-(2-chlorophenyl)-1-(4-nitrophenyl)methanimine: Similar structure but with the nitro group in the para position, which may affect its reactivity and biological activity.

N-(2-bromophenyl)-1-(3-nitrophenyl)methanimine: Substitution of chlorine with bromine can influence the compound’s chemical properties and reactivity.

N-(2-chlorophenyl)-1-(3-aminophenyl)methanimine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

生物活性

N-(2-chlorophenyl)-1-(3-nitrophenyl)methanimine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activity, particularly focusing on its anticancer and antimicrobial properties.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2-chlorobenzaldehyde and 3-nitroaniline. The reaction is usually facilitated by dehydrating agents such as anhydrous sodium sulfate or molecular sieves and is conducted in solvents like ethanol or methanol under reflux conditions. This method ensures high yield and purity of the product, which can be further purified using recrystallization or column chromatography.

This compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, influencing various signal transduction pathways within cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative activity. For instance, in vitro assays have shown that the compound exhibits IC50 values comparable to established anticancer agents.

These results suggest that this compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against a range of pathogens. Preliminary studies indicate that it possesses significant antibacterial and antifungal activities, outperforming some conventional antibiotics in certain assays.

These findings support the potential application of this compound in treating infections caused by resistant strains of bacteria and fungi.

Case Studies

Several case studies have documented the biological activity of this compound:

- Antiproliferative Effects : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with notable changes in apoptotic markers such as increased caspase-3 activity .

- Inhibition of Enzymatic Activity : Research focusing on enzyme inhibition revealed that this compound effectively inhibited alkaline phosphatase activity, suggesting its role as a potential therapeutic agent for diseases where enzyme modulation is beneficial .

属性

CAS 编号 |

17099-17-1 |

|---|---|

分子式 |

C19H33IN2O |

分子量 |

432.4 g/mol |

IUPAC 名称 |

3,5,7-trimethyl-1-[2-(1,2,2,4-tetramethylpyrrolidin-1-ium-1-yl)ethyl]-3H-azepin-2-one;iodide |

InChI |

InChI=1S/C19H33N2O.HI/c1-14-10-16(3)18(22)20(17(4)11-14)8-9-21(7)13-15(2)12-19(21,5)6;/h10-11,15-16H,8-9,12-13H2,1-7H3;1H/q+1;/p-1 |

InChI 键 |

DWBUQUUKZWIGIA-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C(=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-])Cl |

规范 SMILES |

CC1CC([N+](C1)(C)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C.[I-] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。